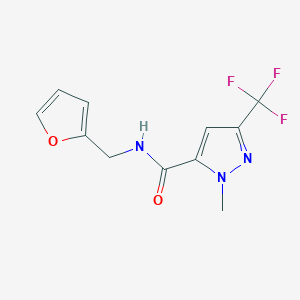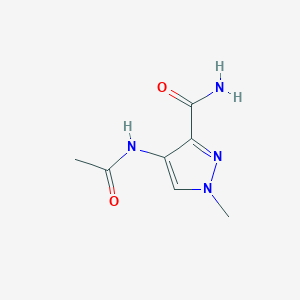![molecular formula C13H22N4O B7459517 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea](/img/structure/B7459517.png)
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea, also known as CPPU, is a synthetic plant growth regulator that belongs to the family of urea derivatives. CPPU has been widely used in the agricultural industry to enhance crop yield and quality. CPPU is a potent cytokinin, which means it can stimulate cell division and promote plant growth.
Applications De Recherche Scientifique
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been extensively studied for its effects on plant growth and development. It has been shown to increase fruit set, fruit size, and yield in various crops such as grapes, kiwifruit, tomatoes, and apples. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has also been used to delay fruit ripening and improve postharvest quality. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has been found to enhance the resistance of plants to environmental stressors such as drought, salinity, and high temperature.
Mécanisme D'action
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea acts as a cytokinin analog, which means it mimics the action of naturally occurring cytokinins in plants. Cytokinins are hormones that regulate cell division and differentiation in plants. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can bind to cytokinin receptors and activate the downstream signaling pathway, leading to cell division and growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also promote the accumulation of plant hormones such as auxin and gibberellin, which further stimulate plant growth.
Biochemical and Physiological Effects:
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can affect various biochemical and physiological processes in plants. It can increase the activity of enzymes involved in cell division and carbohydrate metabolism. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can also enhance the synthesis of chlorophyll and other pigments, leading to increased photosynthesis and biomass production. In addition, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can regulate the expression of genes involved in stress responses and defense mechanisms.
Avantages Et Limitations Des Expériences En Laboratoire
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments. It is easy to synthesize and purify, and it has a long shelf life. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is also stable under a wide range of pH and temperature conditions. However, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be toxic to some plant species at high concentrations, and its effects may vary depending on the plant species, cultivar, and environmental conditions. Therefore, careful dosing and experimentation are required to obtain reliable results.
Orientations Futures
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has great potential for improving crop yield and quality, as well as enhancing plant resilience to environmental stressors. Further research is needed to understand the molecular mechanisms of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea action and its interactions with other plant hormones. In addition, more studies are needed to investigate the effects of 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea on different plant species and cultivars, as well as under different environmental conditions. Finally, the development of new 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea analogs with improved efficacy and safety profiles could lead to new applications in agriculture and biotechnology.
In conclusion, 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a synthetic plant growth regulator that has been widely used in the agricultural industry to enhance crop yield and quality. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea is a potent cytokinin that can stimulate cell division and promote plant growth. 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea has several advantages for lab experiments, but its effects may vary depending on the plant species and environmental conditions. Future research on 1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea could lead to new applications in agriculture and biotechnology.
Méthodes De Synthèse
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea can be synthesized through a multistep process starting from 1-cyclohexyl-3-hydroxyurea and 1-(1H-pyrazol-1-yl)propan-2-amine. The reaction involves the condensation of the two compounds in the presence of a coupling reagent such as N,N'-carbonyldiimidazole (CDI) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then purified through column chromatography or recrystallization.
Propriétés
IUPAC Name |
1-cyclohexyl-3-(1-pyrazol-1-ylpropan-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O/c1-11(10-17-9-5-8-14-17)15-13(18)16-12-6-3-2-4-7-12/h5,8-9,11-12H,2-4,6-7,10H2,1H3,(H2,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBYKCVBADOTGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=CC=N1)NC(=O)NC2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-3-[1-(1H-pyrazol-1-yl)propan-2-yl]urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-ethylpyrazol-3-yl)methyl]-2,4-difluoroaniline](/img/structure/B7459444.png)

![2-chloro-N-[(1-methylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459464.png)
![N,1-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459466.png)
![N,1,5-trimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazole-4-carboxamide](/img/structure/B7459472.png)
![2-chloro-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide](/img/structure/B7459476.png)

![5-[1-(difluoromethyl)-1H-pyrazol-5-yl]-3-(thiophen-2-yl)-1,2,4-oxadiazole](/img/structure/B7459489.png)
![2-{5-[3-(Difluoromethoxy)phenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B7459494.png)
![6-bromo-N-cycloheptylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7459500.png)

